molecular formula C14H24N4O7S B148853 Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester CAS No. 125974-22-3

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester

Cat. No. B148853
M. Wt: 392.43 g/mol
InChI Key: CCCVQOYMPOKAPZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, also known as GSH, is a tripeptide molecule consisting of glutathione, cysteine, and glycine. It is a crucial antioxidant that plays a significant role in various biological processes in the human body.

Mechanism Of Action

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester acts as an antioxidant by reacting with free radicals and reactive oxygen species to form less reactive molecules. It also plays a crucial role in the detoxification of xenobiotics, including drugs and environmental toxins, by conjugating with them to form water-soluble compounds that can be excreted from the body. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester regulates the activity of various enzymes and transcription factors, which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been shown to have various biochemical and physiological effects, including the regulation of cellular redox balance, modulation of immune function, and protection against oxidative stress. It also plays a crucial role in the maintenance of cellular homeostasis and the regulation of cell death pathways.

Advantages And Limitations For Lab Experiments

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has several advantages for lab experiments, including its availability and ease of use. It can be easily synthesized in the lab and is commercially available. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester is stable and can be stored for long periods, making it ideal for use in experiments. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has some limitations, including its low solubility in water and its susceptibility to oxidation, which can affect its stability and activity.

Future Directions

There are several future directions for research on Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, including the development of new methods for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester synthesis, the identification of new targets for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester action, and the exploration of the role of Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester in various diseases. Additionally, the development of new Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester analogs and derivatives could lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can be synthesized in the human body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase, which is then followed by the addition of glycine to form Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can also be synthesized in the lab by chemical methods using N-protected glutamic acid derivatives, cysteine derivatives, and glycine derivatives.

Scientific Research Applications

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been extensively studied for its role in various biological processes, including detoxification, redox homeostasis, and regulation of gene expression. It has been shown to play a crucial role in protecting cells from oxidative stress, which can lead to cell damage and death. Moreover, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

CAS RN

125974-22-3

Product Name

Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester

Molecular Formula

C14H24N4O7S

Molecular Weight

392.43 g/mol

IUPAC Name

methyl (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C14H24N4O7S/c1-16-14(23)26-7-9(12(21)17-6-11(20)24-2)18-10(19)5-4-8(15)13(22)25-3/h8-9H,4-7,15H2,1-3H3,(H,16,23)(H,17,21)(H,18,19)/t8-,9-/m0/s1

InChI Key

CCCVQOYMPOKAPZ-IUCAKERBSA-N

Isomeric SMILES

CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N

SMILES

CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N

Canonical SMILES

CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N

Other CAS RN

125974-22-3

sequence

XXG

synonyms

S-(N-METHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER

Origin of Product

United States

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